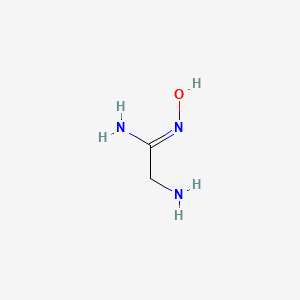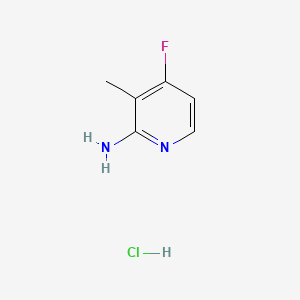
rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a dichlorophenyl group and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride typically involves the cyclopropanation of a suitable precursor, followed by chlorination and carbonylation reactions. Common synthetic routes may include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Carbonylation: The formation of the carbonyl chloride group can be achieved by reacting the intermediate compound with phosgene or oxalyl chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the industrial context and the desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Oxidation Reactions: The phenyl ring may undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Substitution: Reagents such as alcohols, amines, or thiols in the presence of a base or acid catalyst.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions with alcohols would yield esters, while reduction reactions with lithium aluminum hydride would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with cyclopropane rings and dichlorophenyl groups are often studied for their pharmacological properties, including antimicrobial, antifungal, or anticancer activities.
Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate for various applications.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride would depend on its specific application and target. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to specific biological effects. The pathways involved would vary based on the compound’s structure and the nature of its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carbonyl chloride
- rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carbonyl chloride
- rac-(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carbonyl chloride
Comparison: Compared to similar compounds, rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride may exhibit unique reactivity and biological activity due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties, steric effects, and overall reactivity.
Conclusion
This compound is a compound of significant interest in various fields of science and industry. Its unique structure and reactivity make it a valuable intermediate for organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Further research and exploration of this compound can uncover new insights and applications, contributing to advancements in these fields.
Eigenschaften
Molekularformel |
C10H7Cl3O |
|---|---|
Molekulargewicht |
249.5 g/mol |
IUPAC-Name |
(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H7Cl3O/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2/t6-,8+/m0/s1 |
InChI-Schlüssel |
JDFMFOJTGZPOGZ-POYBYMJQSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C(=O)Cl)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
C1C(C1C(=O)Cl)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
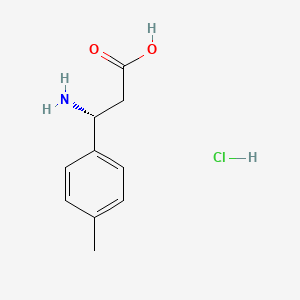
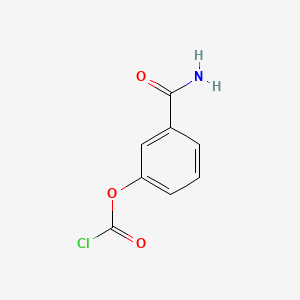
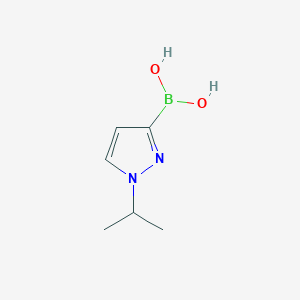
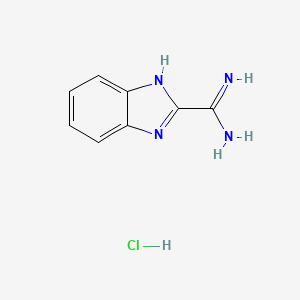
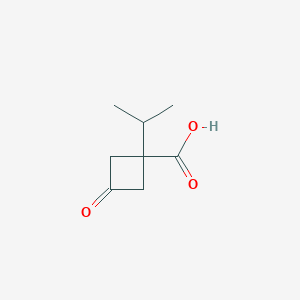
![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
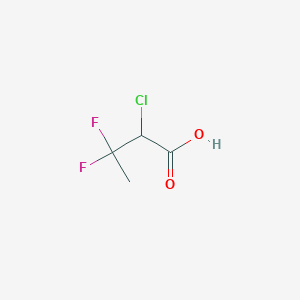
![2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid](/img/structure/B13564672.png)
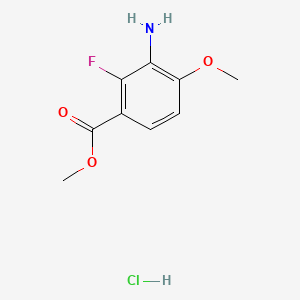
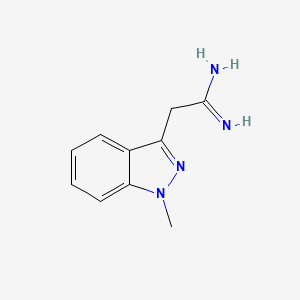
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)
